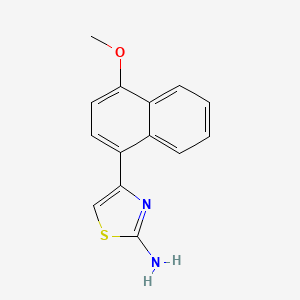

4-(4-メトキシナフタレン-1-イル)-1,3-チアゾール-2-アミン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(4-Methoxynaphthalen-1-yl)-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C14H12N2OS and its molecular weight is 256.32 g/mol. The purity is usually 95%.

The exact mass of the compound 4-(4-Methoxynaphthalen-1-yl)-1,3-thiazol-2-amine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(4-Methoxynaphthalen-1-yl)-1,3-thiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Methoxynaphthalen-1-yl)-1,3-thiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗癌活性

4-(4-メトキシナフタレン-1-イル)-1,3-チアゾール-2-アミン: とその誘導体は、抗癌特性について調査されています。研究者は、一連の新しい4-(4-メトキシナフタレン-1-イル)-5-アリールピリミジン-2-アミンを合成し、それらの抗増殖効果を評価しました。ほとんどの化合物は、標準薬であるシスプラチンと比較して、中等度から高い活性を示しました。特に、化合物5iは、MCF-7およびHepG2癌細胞株に対して強力な活性を示し、IC50値はそれぞれ3.77±0.36 µMおよび3.83±0.26 µMでした。メカニズム研究によると、5iはチューブリン重合を阻害し、G2/M期の細胞周期停止を誘導し、MCF-7細胞のアポトーシスを誘発します。 分子モデリングによると、5iはチューブリンのコルヒチン部位に結合する可能性があります .

微小管動態調節

細胞骨格の主要な構成要素であるチューブリンは、細胞分裂、細胞内輸送、細胞シグナル伝達において重要な役割を果たしています。 チューブリンを標的とする化合物は、微小管の動態を阻害し、細胞周期停止とアポトーシスにつながります4-(4-メトキシナフタレン-1-イル)-1,3-チアゾール-2-アミンは、微小管集合の潜在的なモジュレーターとして機能する可能性があり、癌治療に関連しています .

ピリミジンファーマコフォア

この化合物のピリミジン環(用途の広い6員複素環構造)は、医薬品設計で広く研究されています。 ピリミジン含有分子は、抗炎症、抗ウイルス、神経保護効果など、多様な薬理学的活性を示します4-(4-メトキシナフタレン-1-イル)-1,3-チアゾール-2-アミンはこの傾向と一致し、生物活性物質を開発するための魅力的な足場となっています .

Nur77を介したアポトーシス

興味深いことに、関連する化合物を含む別の研究では、胃癌細胞におけるNur77の発現と局在への影響が調査されました。化合物9hは、Nur77の核輸出を誘導し、アポトーシスを仲介する可能性があることがわかりました。 チューブリン標的化活性とは直接関係していませんが、この発見は、この化合物の多面的な効果を強調しています .

薬剤耐性軽減

既存の抗有糸分裂剤にもかかわらず、薬剤耐性と副作用は、癌治療における課題です。 4-(4-メトキシナフタレン-1-イル)-1,3-チアゾール-2-アミンのような新規化合物は、作用機序の選択肢を提供することにより、これらの限界を克服するための希望を提供します .

将来の医薬品開発

この化合物とそのアナログの構造活性相関に関する継続的な研究は、強力なチューブリン重合阻害剤の発見につながる可能性があります。 これらの薬剤は、副作用を最小限に抑えながら、癌治療を強化する可能性があります .

作用機序

Target of Action

The primary target of 4-(4-Methoxynaphthalen-1-yl)-1,3-thiazol-2-amine is tubulin , a key component of the cytoskeleton in eukaryotic cells . Tubulin consists of α- and β-tubulin heterodimers and is involved in many essential cellular processes, such as formation and maintenance of cell shape, cell signaling, secretion, intracellular transport, and cell division .

Mode of Action

4-(4-Methoxynaphthalen-1-yl)-1,3-thiazol-2-amine interacts with tubulin by inhibiting its polymerization . This interaction disrupts the microtubule dynamics, which can arrest the dividing cell in the G2/M phase of the cell cycle . Molecular modeling studies suggest that the compound probably binds to the colchicine site of tubulin .

Biochemical Pathways

The inhibition of tubulin polymerization affects the microtubule-formed mitotic spindle, which guides replicated chromosomes to separate equally to the two daughter cells during eukaryotic cell division . Interruption of this process can lead to apoptotic cell death .

Result of Action

The result of the action of 4-(4-Methoxynaphthalen-1-yl)-1,3-thiazol-2-amine is the induction of cell cycle arrest at the G2/M phase and cell apoptosis, particularly in cancer cell lines like MCF-7 and HepG2 . This leads to a decrease in the proliferation of these cancer cells .

生化学分析

Biochemical Properties

It’s structurally similar to other compounds that have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biochemical context and can vary widely.

Cellular Effects

Structurally similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It’s structurally similar to other compounds that exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

生物活性

4-(4-Methoxynaphthalen-1-yl)-1,3-thiazol-2-amine is a compound that belongs to the thiazole family, characterized by its unique structural features, including a methoxy-substituted naphthalene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Structural Characteristics

The molecular formula of 4-(4-Methoxynaphthalen-1-yl)-1,3-thiazol-2-amine is C16H16N2OS, with a molecular weight of approximately 288.37 g/mol. The presence of the methoxy group enhances solubility and reactivity, making it suitable for various biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C16H16N2OS |

| Molecular Weight | 288.37 g/mol |

| Melting Point | Not specified |

| Solubility | Enhanced due to methoxy group |

Biological Activity Overview

Research indicates that compounds containing thiazole rings exhibit a range of biological activities, including anticancer properties. The specific biological activity of 4-(4-Methoxynaphthalen-1-yl)-1,3-thiazol-2-amine requires further investigation to elucidate its mechanisms and potential therapeutic applications.

Anticancer Properties

Thiazole derivatives are known for their ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. The compound's structure suggests it may interact with the colchicine-binding site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells.

Case Studies:

-

In Vitro Studies:

- In studies involving various cancer cell lines (e.g., MCF-7 breast cancer cells), compounds similar to 4-(4-Methoxynaphthalen-1-yl)-1,3-thiazol-2-amine have demonstrated significant cytotoxicity and the ability to induce apoptosis through mitochondrial pathways .

- The compound's analogs have shown effectiveness in inhibiting the growth of multidrug-resistant (MDR) cancer cells, suggesting its potential as a therapeutic agent against resistant tumors .

-

Mechanism of Action:

- The mechanism involves disruption of microtubule dynamics, leading to cell cycle arrest in the G2/M phase. This action is critical as it can halt the proliferation of rapidly dividing cancer cells .

- Additionally, studies have indicated that these compounds can overcome common resistance mechanisms associated with traditional chemotherapeutics .

Summary of Findings

The biological activity of 4-(4-Methoxynaphthalen-1-yl)-1,3-thiazol-2-amine highlights its potential as an anticancer agent. Its ability to inhibit tubulin polymerization and induce apoptosis positions it as a promising candidate for further research.

特性

IUPAC Name |

4-(4-methoxynaphthalen-1-yl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2OS/c1-17-13-7-6-10(12-8-18-14(15)16-12)9-4-2-3-5-11(9)13/h2-8H,1H3,(H2,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJZGNIZGIRORJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)C3=CSC(=N3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。